
3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole
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Overview
Description
3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-bromo-4-(difluoromethyl)pyrazole with methylating agents under controlled conditions. One common method involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete methylation.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, alternative methylating agents and solvents that are more cost-effective and environmentally friendly may be employed.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azidation, and sodium methoxide (NaOMe) for methoxylation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts (Pd) and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products
Substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Difluoromethyl ketones.
Reduction: Difluoromethyl alcohols.
Coupling: Complex aromatic compounds.
Scientific Research Applications
Synthesis and Chemical Properties
The compound, with the chemical formula C6H6BrF2N2, has been synthesized through various methods. One notable synthetic route involves the reaction of N-methyl-3-aminopyrazole with bromine or iodine to introduce a bromine atom at the 4-position, followed by diazotization and coupling with potassium difluoromethyl trifluoroborate to yield 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole . The purity of the synthesized compound can exceed 99.5%, making it suitable for high-value applications in pharmaceuticals and agrochemicals .
Antifungal Activity
A series of derivatives of this compound have been evaluated for their antifungal properties. Research indicates that certain amides derived from this compound exhibit higher antifungal activity against various phytopathogenic fungi compared to established fungicides like boscalid . The structure-activity relationship (SAR) studies reveal that modifications in the molecular structure significantly influence antifungal efficacy.
Table 1: Antifungal Activity of Derivatives
Compound ID | Structure Modification | Antifungal Activity | Reference |
---|---|---|---|
9m | Bromoindazole group | High | |
9h | Small triazole group | Low |
Synthesis of Bactericides
This compound serves as an intermediate in the synthesis of various bactericides. It is particularly noted for its role in producing novel amide bactericides like fluopyram and bixafen, which are effective against a range of bacterial pathogens . The compound's ability to form stable intermediates enhances its utility in pharmaceutical applications.
Agrochemical Applications
The compound is also integral to the development of new agrochemical products. Its derivatives are being explored for their potential as herbicides and insecticides due to their unique chemical structure, which allows for selective action against target pests while minimizing impact on non-target organisms .
Synthesis and Efficacy Studies
A study published in Molecules details the synthesis of several derivatives from this compound and their subsequent testing against fungal pathogens. The research utilized quantitative structure-activity relationship (QSAR) modeling to predict the biological activity based on molecular structure modifications .
Comparative Analysis with Other Compounds
Comparative studies between this compound derivatives and other known compounds highlight its superior efficacy in specific applications, particularly in fungicidal activity against resistant strains of fungi .
Mechanism of Action
The mechanism of action of 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or G-protein coupled receptors (GPCRs).
Agrochemicals: The compound may disrupt essential biological processes in pests or weeds, such as interfering with neurotransmission or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(difluoromethyl)pyridine
- 3-Bromo-4-(difluoromethyl)benzoic acid
- 3-Bromo-4-(difluoromethyl)-2-fluorophenol
Uniqueness
3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in medicinal chemistry and material science.
Biological Activity
3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C5H5BrF2N2. The presence of bromine and difluoromethyl groups contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, studies indicate that derivatives of this compound can inhibit succinate dehydrogenase (SDH) in fungi, which disrupts their metabolic processes. Molecular docking studies reveal that the carbonyl oxygen in certain derivatives forms hydrogen bonds with amino acid residues in the enzyme, enhancing their antifungal efficacy .
Antifungal Activity
A series of studies have demonstrated the antifungal properties of this compound derivatives. For example, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited superior antifungal activity against several phytopathogenic fungi compared to standard treatments like boscalid .
Table 1: Antifungal Activity of Selected Derivatives
Compound | Target Pathogen | IC50 (μM) | Reference |
---|---|---|---|
9m | Fusarium spp. | 0.038 | |
9n | Botrytis cinerea | 0.067 | |
9o | Alternaria spp. | 0.177 |
Anti-inflammatory Activity
In addition to antifungal properties, compounds derived from this compound have shown promising anti-inflammatory effects. Certain analogs demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values comparable to established anti-inflammatory drugs such as diclofenac .
Table 2: Anti-inflammatory Activity Comparison
Structure-Activity Relationships (SAR)
The structure of the compound significantly influences its biological activity. Modifications at different positions on the pyrazole ring can enhance or diminish efficacy against specific targets. For instance, the presence of bulky substituents like bromine increases steric hindrance, which has been linked to improved antifungal activity .
Table 3: SAR Insights
Substituent | Effect on Activity |
---|---|
Bromine | Increased antifungal potency |
Difluoromethyl group | Enhanced binding affinity |
Alkyl groups | Varied effects on solubility |
Case Studies
Recent studies have focused on optimizing the aqueous solubility and metabolic stability of pyrazole derivatives to improve their pharmacokinetic profiles. For example, modifications involving pyridyl groups were explored, revealing a trade-off between solubility and metabolic stability . These findings highlight the importance of balancing structural modifications to achieve desired biological outcomes.
Properties
CAS No. |
2248362-76-5 |
---|---|
Molecular Formula |
C5H5BrF2N2 |
Molecular Weight |
211.01 g/mol |
IUPAC Name |
3-bromo-4-(difluoromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H5BrF2N2/c1-10-2-3(5(7)8)4(6)9-10/h2,5H,1H3 |
InChI Key |
GGXOTCZENFBRGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)Br)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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